molecular formula C20H22N6O2S B11002103 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide

4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide

Cat. No.: B11002103
M. Wt: 410.5 g/mol
InChI Key: STWJKKQVSLFBPG-UHFFFAOYSA-N
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Description

4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Coupling with Pyridine Derivative: The final step involves coupling the benzothiazole-piperazine intermediate with a pyridine derivative using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperazine moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole-piperazine derivatives.

Mechanism of Action

The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as an antagonist or agonist at various receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide stands out due to its unique combination of benzothiazole, piperazine, and pyridine moieties, which confer distinct chemical and biological properties. Its potential as an anti-tubercular agent and its diverse reactivity make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C20H22N6O2S

Molecular Weight

410.5 g/mol

IUPAC Name

4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H22N6O2S/c27-18(22-13-15-4-3-7-21-12-15)14-23-20(28)26-10-8-25(9-11-26)19-16-5-1-2-6-17(16)29-24-19/h1-7,12H,8-11,13-14H2,(H,22,27)(H,23,28)

InChI Key

STWJKKQVSLFBPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NCC(=O)NCC4=CN=CC=C4

Origin of Product

United States

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